molecular formula C21H26O2 B14864991 6,7-Dehydro Levonorgestrel

6,7-Dehydro Levonorgestrel

Cat. No.: B14864991
M. Wt: 310.4 g/mol
InChI Key: VEBCUBZTPWFSKE-AYSFWYFTSA-N
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Description

6,7-Dehydro Levonorgestrel is a synthetic progestin, a derivative of Levonorgestrel. It is primarily used in the field of contraception and hormone therapy. This compound is known for its ability to inhibit ovulation by interacting with progesterone and androgen receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dehydro Levonorgestrel involves several steps, starting from basic steroidal compoundsThe reaction conditions typically involve the use of strong bases and specific catalysts to facilitate these transformations .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The reaction conditions are carefully controlled to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

6,7-Dehydro Levonorgestrel undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or alcohols, while reduction typically results in the formation of alkanes .

Scientific Research Applications

6,7-Dehydro Levonorgestrel has a wide range of applications in scientific research:

Mechanism of Action

6,7-Dehydro Levonorgestrel exerts its effects by binding to progesterone and androgen receptors. This binding inhibits the release of gonadotropin-releasing hormone from the hypothalamus, which in turn prevents the luteinizing hormone surge necessary for ovulation. This mechanism effectively prevents pregnancy by inhibiting ovulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dehydro Levonorgestrel is unique due to its specific structural modifications, which enhance its binding affinity to progesterone and androgen receptors. This results in a more potent inhibition of ovulation compared to its parent compound, Levonorgestrel .

Properties

Molecular Formula

C21H26O2

Molecular Weight

310.4 g/mol

IUPAC Name

(13S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H26O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,5,7,13,16-19,23H,3,6,8-12H2,1H3/t16?,17?,18?,19?,20-,21-/m0/s1

InChI Key

VEBCUBZTPWFSKE-AYSFWYFTSA-N

Isomeric SMILES

CC[C@]12CCC3C4CCC(=O)C=C4C=CC3C1CC[C@]2(C#C)O

Canonical SMILES

CCC12CCC3C4CCC(=O)C=C4C=CC3C1CCC2(C#C)O

Origin of Product

United States

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